
2-Tert-butyl-1-methoxy-4-nitrobenzene
Vue d'ensemble
Description
2-Tert-butyl-1-methoxy-4-nitrobenzene is a chemical compound with the molecular formula C11H15NO3 . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of 2-Tert-butyl-1-methoxy-4-nitrobenzene consists of a benzene ring substituted with a tert-butyl group, a methoxy group, and a nitro group . The exact positions of these substituents on the benzene ring are as indicated by the name of the compound.Applications De Recherche Scientifique
Chemical Reactions and Products
Research has shown that 2-Tert-butyl-1-methoxy-4-nitrobenzene can be involved in various chemical reactions and produce different compounds. For instance, a study demonstrated the reaction of butyl hydroxy anisol (BHA) with sodium nitrite or potassium nitrate under ultraviolet ray irradiation, producing compounds including 1-hydroxy-2-tert-butyl-4-methoxy-6-nitrobenzene (Ishizaki et al., 1979). Another study investigated the degradation products of BHA under similar conditions, identifying products like 2-tert-butyl-1, 4-dimethoxy-benzene (Ishizaki et al., 1978).
Mutagenicity Studies
The compound has also been studied for its mutagenic potential. Research separating and testing reaction products of butylated hydroxyanisole (BHA) and nitrite found that compounds like 1-hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene showed no evidence of mutagenicity (Kalus et al., 1990).
Structural Analysis
There's research on the structural analysis of similar compounds. For example, the study of 5-tert-Butyl-2-methoxy-1,3-dinitrobenzene prepared by reacting HNO3 and 1-tert-butyl-4-methoxybenzene revealed insights into its molecular structure and intermolecular interactions (Ye, 2007).
Hydrodechlorination Technology
The compound has been utilized in hydrodechlorination technology. A study on catalytic hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene over Raney nickel catalyst explored various parameters affecting the reaction (Li, 2014).
Other Chemical Studies
Various other studies have looked into the chemical properties and reactions involving similar compounds. For instance, the nitration of 4-tert-butyl-o-xylene in acetic anhydride was explored to understand the formation and rearomatization of adducts (Fischer & Teo, 1978).
Mécanisme D'action
Target of Action
It’s known that nitrobenzene derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Nitrobenzene compounds typically undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
It’s known that nitrobenzene derivatives can influence various biochemical pathways due to their reactivity .
Pharmacokinetics
The compound’s molecular weight (20924) suggests it may have suitable properties for absorption and distribution
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Tert-butyl-1-methoxy-4-nitrobenzene. For instance, it’s a volatile organic compound, and high concentrations of its vapor should be avoided . Proper ventilation measures should be taken when using it, and direct contact with skin, eyes, and mucous membranes should be avoided .
Propriétés
IUPAC Name |
2-tert-butyl-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)9-7-8(12(13)14)5-6-10(9)15-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYZQINRDXVONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




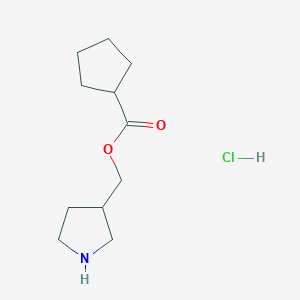

![4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397369.png)
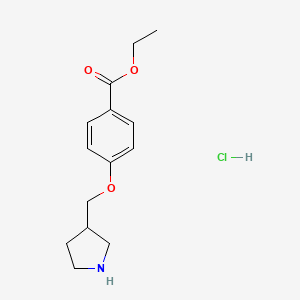
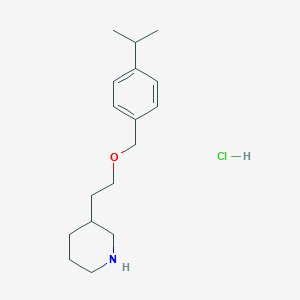
![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)
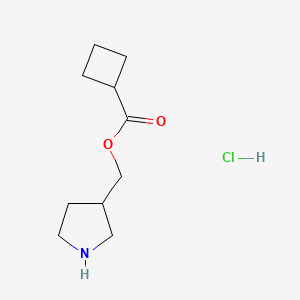
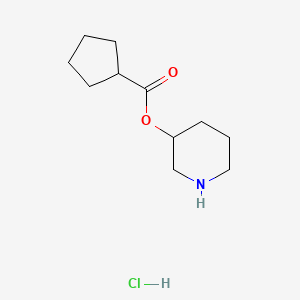
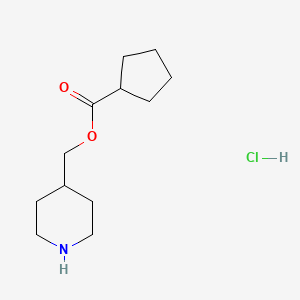
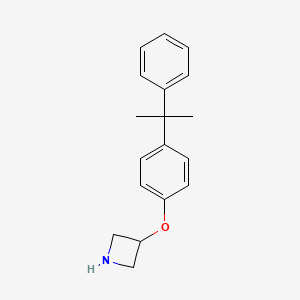
![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)
![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)
![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)